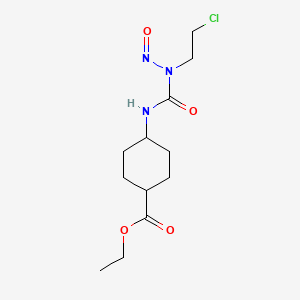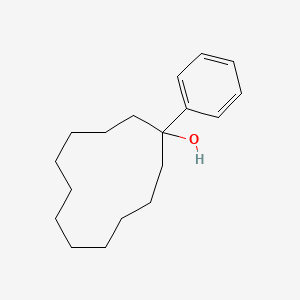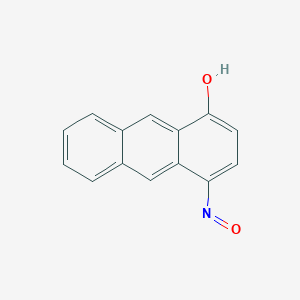
4-Nitrosoanthracen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosoanthracen-1-ol is an organic compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the anthracene ring system, specifically at the 4-position, and a hydroxyl group (-OH) at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosoanthracen-1-ol typically involves the nitration of anthracene followed by reduction and subsequent nitrosation. One common method includes:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroanthracene.
Reduction: The 4-nitroanthracene is then reduced to 4-aminoanthracene using reducing agents such as tin and hydrochloric acid.
Nitrosation: Finally, the 4-aminoanthracene is nitrosated using nitrous acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrosoanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products:
Oxidation: Anthraquinones.
Reduction: 4-Aminoanthracen-1-ol.
Substitution: Halogenated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Nitrosoanthracen-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitrosoanthracen-1-ol involves its interaction with biological molecules through its nitroso and hydroxyl groups. The nitroso group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
4-Nitroanthracen-1-ol: Similar structure but with a nitro group instead of a nitroso group.
4-Aminoanthracen-1-ol: Contains an amino group instead of a nitroso group.
Anthracen-1-ol: Lacks the nitroso group, only has the hydroxyl group.
Uniqueness: 4-Nitrosoanthracen-1-ol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
31619-42-8 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-nitrosoanthracen-1-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-6-5-13(15-17)11-7-9-3-1-2-4-10(9)8-12(11)14/h1-8,16H |
InChI-Schlüssel |
AJIYZYFIOCARKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


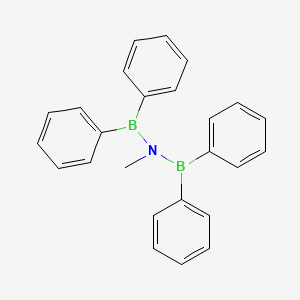
![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
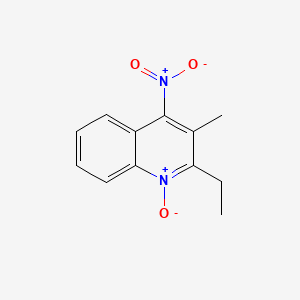

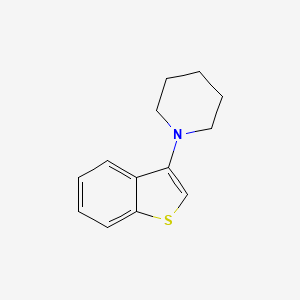
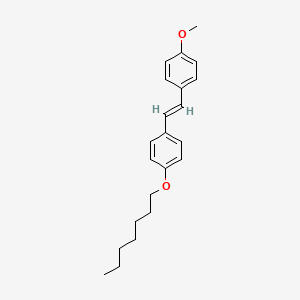

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
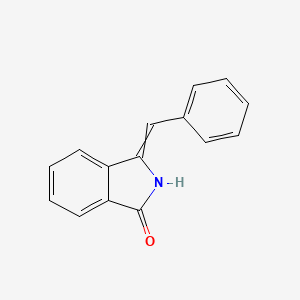
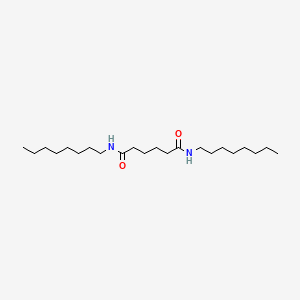
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
